REACTION_CXSMILES
|
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]
|
Name
|
bisamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
396.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Name
|
hexamethoxymethyl-melamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A series of films were prepared
|
Type
|
CUSTOM
|
Details
|
Removal of 1.5 g melamine from a nominal ten g solids formulation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)N)C=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]
|
Name
|
bisamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
396.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Name
|
hexamethoxymethyl-melamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A series of films were prepared
|
Type
|
CUSTOM
|
Details
|
Removal of 1.5 g melamine from a nominal ten g solids formulation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)N)C=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]
|
Name
|
bisamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
396.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Name
|
hexamethoxymethyl-melamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A series of films were prepared
|
Type
|
CUSTOM
|
Details
|
Removal of 1.5 g melamine from a nominal ten g solids formulation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)N)C=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |